N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
Description
Properties
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSASMXBVVMAAS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427731 | |
| Record name | AC1OFBZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113231-04-2 | |
| Record name | AC1OFBZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N6-Carbobenzyloxy Protection of L-Lysine
The ε-amino group of L-lysine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions:
Reaction Conditions :
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Reagents : L-Lysine, benzyl chloroformate, sodium bicarbonate (NaHCO₃).
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Solvent : Water/1,4-dioxane (1:1 v/v).
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Temperature : 0–5°C (ice bath) for 2 hours, then room temperature for 12 hours.
Mechanism :
The Cbz group provides stability under basic conditions required for subsequent alkylation.
N2,N2-Bis(carboxymethyl) Alkylation
The α-amino group of N6-Cbz-L-lysine undergoes bis-alkylation with bromoacetic acid:
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Reagents : N6-Cbz-L-lysine, bromoacetic acid (2.2 equiv), sodium hydroxide (NaOH).
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Solvent : Deionized water.
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Temperature : 0°C to 50°C under inert atmosphere (N₂ or Ar).
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Time : 19 hours.
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Work-up : Adjust to pH 2 with HCl, precipitate product.
Mechanism :
Critical Parameters :
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Stoichiometry : Excess bromoacetic acid ensures complete bis-alkylation.
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pH Control : Maintain alkaline conditions (pH 10–12) to deprotonate the α-amino group.
Purification and Characterization
Purification Steps :
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Acid Precipitation : Adjust reaction mixture to pH 2 with HCl, yielding a white precipitate.
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Recrystallization : Dissolve in hot methanol, then cool to −20°C for crystallization.
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Lyophilization : For high-purity isolates, lyophilize from aqueous solution.
| Property | Value |
|---|---|
| Melting Point | 173–175°C |
| Solubility | DMSO, Methanol |
| Molecular Formula | C₁₈H₂₄N₂O₈ |
| Molecular Weight | 396.39 g/mol |
| HPLC Purity | >95% (C18 column, 0.1% TFA) |
Optimization and Troubleshooting
Regioselectivity Challenges
Reaction Scale-Up
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Temperature Control : Gradual heating (0→50°C over 2 hours) prevents exothermic side reactions.
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Inert Atmosphere : Essential to prevent oxidation of the Cbz group.
Comparative Analysis of Alternative Routes
Boc-Protected Intermediate Route
A related compound, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS 752200-93-4), is synthesized similarly using tert-butoxycarbonyl (Boc) protection. While Boc groups offer acid-labile protection, the Cbz group’s stability under basic conditions makes it preferable for this synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Source details SPPS for enzyme-responsive peptides using Fmoc-protected lysine. Adapting this method for N6-Cbz-L-lysine would require:
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Resin Functionalization : Wang resin pre-loaded with Cbz-protected lysine.
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Coupling Agents : HBTU/HOBt for carboxymethyl group installation.
However, this approach is less cost-effective for large-scale synthesis.
Industrial and Research Applications
The compound’s primary use lies in synthesizing nickel-chelating lipids for protein crystallography . Its bis-carboxymethyl groups coordinate Ni²⁺ ions, enabling stable lipid monolayers for membrane protein studies.
Chemical Reactions Analysis
Types of Reactions
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
CBL serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various chemical reactions. The compound's ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—enhances its utility in developing novel chemical entities.
Types of Reactions
- Oxidation: Introduces additional functional groups or modifies existing ones.
- Reduction: Removes oxygen-containing groups or reduces double bonds.
- Substitution: Replaces one functional group with another.
Biology
In biological research, CBL is investigated for its potential interactions with biomolecules. Its design allows for the study of enzyme inhibition and activation as well as receptor binding. These interactions can lead to various biological effects that are critical for understanding cellular processes.
Medicine
CBL is being explored for its therapeutic potential. Studies have indicated that it may influence biological systems positively, making it a candidate for drug development and therapeutic applications. Its role in the synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallization also highlights its importance in medicinal chemistry.
Industry
In industrial applications, CBL is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as a chelating agent makes it valuable in formulations requiring metal ion coordination.
Case Study 1: Synthesis of Nickel-Chelating Lipids
Research has demonstrated that CBL can be used to synthesize nickel-chelating fluorinated lipids essential for protein monolayer crystallizations. This application is particularly significant in biochemistry and molecular biology, where understanding protein interactions is crucial for drug design and development .
Case Study 2: Biocompatibility Studies
In studies involving neuronal tracers functionalized with CBL derivatives, researchers have assessed the compound's biocompatibility using murine neuroblastoma cells. The results indicated no cytotoxic effects at concentrations up to 50 μM, suggesting that CBL derivatives could be safe for use in biomedical applications .
Mechanism of Action
The mechanism of action of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
C18-NTA (N2,N2-bis(carboxymethyl)-N6-(1-oxooctadecyl)-L-lysine)
- Key Differences: Replaces the Cbz group with a C18 alkyl chain (1-oxooctadecyl), enhancing lipophilicity for membrane anchoring . CAS: Not explicitly listed in evidence, but structurally distinct.
- Applications :
N6-(6-Amino-1-oxohexyl)-N2,N2-bis(carboxymethyl)-L-lysine
- CAS : 1043881-31-7
- Key Differences: Substitutes Cbz with a 6-aminohexanoyl group, introducing a primary amine for conjugation .
- Applications :
N2,N6-Bis(benzyloxycarbonyl)-L-lysine (Di-Cbz-L-lysine)
Chelation Capacity and Metal Binding
Key Research Findings
Biological Activity
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (CBL) is a synthetic amino acid derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O8
- Molecular Weight : 396.39 g/mol
- CAS Number : 113231-04-2
- SMILES Notation : O=C(OCC1=CC=CC=C1)NCCCCC@HN(CC(O)=O)CC(O)=O
CBL features a carbobenzyloxy group and two carboxymethyl groups attached to the lysine backbone, which contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
CBL has been studied for its role as a competitive inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural modifications enhance its ability to interact with specific biological targets.
1. Inhibition of Bitter Taste Receptors
Research indicates that CBL acts as a competitive inhibitor of bitter taste receptor 4 (T2R4), with an IC50 value of approximately 59 nM. This property makes it a valuable tool for studying taste perception and receptor signaling pathways .
2. Potential Antiparasitic Activity
CBL has shown promise in inhibiting the activity of Plasmodium falciparum asparagine tRNA synthetase, an essential enzyme for protein synthesis in the malaria-causing parasite. This inhibition disrupts protein translation, potentially leading to therapeutic effects against malaria.
The mechanism by which CBL exerts its biological effects primarily involves:
- Competitive Inhibition : By mimicking substrate structures, CBL competes with natural substrates for binding to target enzymes, effectively reducing their activity.
- Enzyme Interaction : The carboxymethyl groups enhance the binding affinity to enzyme active sites, facilitating effective inhibition.
Case Studies and Experimental Data
Applications
CBL's unique properties make it suitable for various applications:
- Pharmaceutical Development : Its inhibitory effects on key enzymes suggest potential use in drug development for metabolic disorders and infectious diseases.
- Taste Modulation Research : As a bitter receptor antagonist, CBL can be utilized in studies aimed at understanding taste perception and dietary behaviors.
Q & A
Q. What are the key steps in synthesizing N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, and what purification methods are recommended?
The synthesis involves a multi-step process:
- Step 1 : React L-lysine with benzyl chloroformate (Cbz-Cl) to introduce the N6-carbobenzyloxy (Cbz) protecting group.
- Step 2 : Perform carboxymethylation of the N2-amino group using bromoacetic acid or its derivatives under alkaline conditions.
- Step 3 : Final purification via recrystallization from methanol or ethyl acetate to obtain white crystalline solids . Purification : Use reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA) for analytical validation. Confirm purity (>95%) via LC-MS (m/z 396.39 for [M+H]⁺) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Key characterization methods include:
Q. What are the recommended storage conditions and stability considerations?
Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Stability tests show <5% degradation over 12 months when protected from light and moisture .
Advanced Research Questions
Q. How can researchers optimize reaction yields during carboxymethylation, and what factors contribute to variability?
Optimization Strategies :
- Use a 3:1 molar ratio of bromoacetic acid to lysine derivative to minimize unreacted intermediates.
- Maintain pH 9–10 (using NaHCO) to enhance nucleophilic attack on the α-amino group.
- Monitor reaction progress via TLC (silica gel, 7:3 chloroform-methanol). Variability Factors :
- Trace metal contaminants (e.g., Fe) can catalyze side reactions; pre-treat solvents with chelating resins.
- Temperature control (25–30°C) is critical to avoid decomposition of the Cbz group .
Q. In protein conjugation studies, how does this compound’s carboxymethyl group enhance binding to metal ions, and what experimental setups validate this?
The carboxymethyl groups act as tridentate ligands for metal ions (e.g., Ni, Cu):
- ITC (Isothermal Titration Calorimetry) : Measure binding constants (K ~10 M) at pH 7.4 (PBS buffer).
- Fluorescence Quenching : Use Tb ions to assess coordination efficiency via emission spectra shifts (λ = 280 nm, λ = 545 nm).
- Applications : Facilitate site-specific immobilization of His-tagged proteins in affinity chromatography .
Q. How should researchers resolve contradictions in solubility data reported across studies?
Discrepancies arise from solvent purity and temperature variations:
- Solvent Screening : Test solubility in DMSO (high), methanol (moderate), and water (low, ~2 mg/mL at 25°C).
- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS) to distinguish between true solubility and colloidal dispersions.
- Reference Standards : Compare against structurally validated analogs (e.g., N2,N2-bis(carboxymethyl)-L-lysine hydrate, CAS 113231-05-3) .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound?
- Coupling Conditions : Use HOBt/DIC activation at 0°C to minimize racemization.
- Monitoring : Analyze diastereomer formation via chiral HPLC (Chiralpak IA column, hexane-isopropanol).
- Post-Synthesis Treatment : Treat with 0.1 M HCl in dioxane to remove residual Cbz groups without epimerization .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., reaction yields), replicate experiments under controlled conditions (temperature, solvent grade) and validate intermediates via LC-MS/MS .
- Advanced Applications : Explore its use in synthesizing metal-chelating peptides for MRI contrast agents or enzyme mimics, leveraging its carboxymethyl coordination properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
